Lipophilicity (LogP) of 1-Benzylazepan-4-ol Confers Distinct Blood-Brain Barrier Permeability Relative to Unsubstituted Azepan-4-ol
1-Benzylazepan-4-ol (CAS 109162-29-0) has a predicted LogP of 1.97130 . In contrast, the unsubstituted azepan-4-ol (CAS 39888-51-2) has a predicted LogP of 0.4496 . The addition of the benzyl group increases lipophilicity by approximately 1.52 log units, a difference that strongly correlates with enhanced passive diffusion across the blood-brain barrier (BBB) and increased membrane permeability. This is a critical differentiator for CNS-targeted drug discovery programs, where a LogP between 2 and 4 is generally considered optimal for brain penetration. The lower LogP of unsubstituted azepan-4-ol would likely result in significantly reduced CNS exposure and is therefore not a suitable direct replacement for CNS applications.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.97130 |
| Comparator Or Baseline | Azepan-4-ol (CAS 39888-51-2) = 0.4496 |
| Quantified Difference | Δ LogP = +1.52 (3.39× increase in octanol-water partition coefficient) |
| Conditions | Predicted via ACD/Labs or similar in silico algorithm |
Why This Matters
This LogP difference directly translates to a quantifiable change in predicted CNS exposure, making 1-Benzylazepan-4-ol the appropriate choice for programs requiring brain penetrance.
